molecular formula C14H12O2 B1582894 4'-Phenoxyacetophenone CAS No. 5031-78-7

4'-Phenoxyacetophenone

Cat. No. B1582894
CAS RN: 5031-78-7
M. Wt: 212.24 g/mol
InChI Key: DJNIFZYQFLFGDT-UHFFFAOYSA-N
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Description

4’-Phenoxyacetophenone is a chemical compound with the molecular formula C6H5OC6H4COCH3 . It appears as an off-white crystalline powder .


Molecular Structure Analysis

The molecular weight of 4’-Phenoxyacetophenone is 212.24 . Its linear formula is C6H5OC6H4COCH3 .


Physical And Chemical Properties Analysis

4’-Phenoxyacetophenone is a solid substance . It has a boiling point of 200 °C at 12 mmHg and a melting point of 50-52 °C . The compound is insoluble in water .

Scientific Research Applications

Selectivity Engineering in Chemical Synthesis

  • 4'-Phenoxyacetophenone is synthesized via acylation of diphenyl ether. Research by Yadav & Nalawade (2003) explores the use of macroporous cation exchange resins as effective catalysts in this process. However, the study identifies issues with catalyst deactivation due to pore blocking by larger products.

Advanced Material Synthesis

  • A study by Liu Xiao (2001) describes a technological process to synthesize phenoxybenzoic acid from 4'-Phenoxyacetophenone, highlighting efficient production methods with high yields.

Photocatalysis and Environmental Applications

  • Research on step-scheme BiVO4/WO3 heterojunction photocatalyst under visible LED light for removing 4-chlorophenol in aqueous solutions by Dehdar et al. (2021) demonstrates the potential of using 4'-Phenoxyacetophenone derivatives in environmental remediation.

Antimicrobial Research

  • A paper by Ali & Yar (2007) investigates the antimycobacterial activities of novel 4'-Phenoxyacetophenone derivatives, indicating its potential in developing new antimicrobial agents.

Industrial Chemical Synthesis

  • The synthesis and characterization of 4'-Phenoxyacetophenone derivatives for potential use in industrial applications are described by Xing-quan et al. (2005). These processes emphasize the compound's role in synthesizing commercially important chemicals.

Environmental Chemistry

  • Research on the degradation of environmental pollutants, such as 4-chlorophenol, using advanced oxidation processes is presented by Rodrigo et al. (2001), demonstrating another environmental application of 4'-Phenoxyacetophenone-related compounds.

Safety And Hazards

4’-Phenoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

properties

IUPAC Name

1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284900
Record name 4'-Phenoxyacetophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Phenoxyacetophenone

CAS RN

5031-78-7
Record name 1-(4-Phenoxyphenyl)ethanone
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Record name 4'-Phenoxyacetophenone
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Record name 4'-Phenoxyacetophenone
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Synthesis routes and methods I

Procedure details

4-Phenoxyacetophenone was prepared by refluxing 4-fluoroaceotone and phenol in DMAc for 16 hours. The solvent was removed under reduced pressure and the reside subjected to standard ethyl acetate/water work-up and the resulting material purified by silica gel chromatography.
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Synthesis routes and methods II

Procedure details

To an agitated mixture of lithium chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mol) in dichloroethane (20 ml) was slowly added diphenyl ether (8.51 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mol) in dichloroethane (7 ml) following the procedure of example 9. The 4-phenoxyacetophenone obtained (9.57 g., 90.3% yield, m.p. 43.5°-51° C.) had a IH NMR purity of 90%.
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3.18 g
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reactant
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20 g
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20 mL
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8.51 g
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reactant
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3.93 g
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7 mL
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Yield
90.3%

Synthesis routes and methods III

Procedure details

To a frozen solution of 1.70 g. (0.010 mole) diphenyl ether in 1.30 g. (0.012 mole; a 20 mole % excess) acetic anhydride, was added 3.0 ml anhydrous hydrogen fluoride (50% by weight of reactants). A magnetic stirrer was added and the reaction mixture was stirred magnetically and degassed several times while warming to 24° C. in air, and stirred for 18 hours at 24° C. The resultant red solution was poured into a plastic beaker and allowed to evaporate in an air stream/24° C., leaving a crystalline residue. This was crushed in ca 30 ml ice water, collected by filtration, partly air dried and further dried at 40° C. under a vacuum for about 2 hours, yielding 2.0 g. (94.2%) of nearly colorless crystals with a yellow tinge. Analysis showed only 0.73% unreacted diphenyl ether or 99.25% yield of p-phenoxyacetophenone by gas-liquid chromatography GLC. Thin layer chromatography (TLC) showed a very weak fast moving impurity spot corresponding to diphenyl ether while no trace of a slower moving spot which would correspond to a diacylation product was observed. The product had a melting point of 47°-50° C.
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0.01 mol
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3 mL
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ice water
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Yield
99.25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
GD Yadav, SP Nalawade - Chemical engineering science, 2003 - Elsevier
The synthesis of 4-phenoxyacetophenone, an important intermediate for the production of fine chemicals, was carried out via acylation of diphenyl ether with acetic anhydride using …
Number of citations: 27 www.sciencedirect.com
H Guo, WP Weber - Polymer Bulletin, 1995 - Springer
Ruthenium catalyzed step growth copolymerization of 4′-methoxyacetophenone or 4′-phenoxyacetophenone and α,ω-dienes such as 1,3-divinyltetramethyldisiloxane or 3,3,6,6-…
Number of citations: 20 link.springer.com
H Bhoday, M Lewis, SP Kelley, R Glaser - ChemPlusChem, 2022 - Wiley Online Library
… to yield more than 95 % of the 4-phenoxyacetophenone hydrazone. The formation of … 4-phenoxyacetophenone. The next step was the condensation reaction of 4-phenoxyacetophenone …
L Petit, NP Buu-Hoi - The Journal of Organic Chemistry, 1961 - ACS Publications
… In the course of this work, we investigated the behavior of 4'-methoxy-4-phenoxyacetophenone and several of its higher homologs in the Pfitzinger reaction. These ketones were …
Number of citations: 18 pubs.acs.org
IG Turyanchik, MG Rudenko - Bulletin of the Academy of Sciences of the …, 1965 - Springer
… ?henoxybenzoic acid and 4'-phenoxyacetophenone. We were … we obtained on!y 4'-phenoxyacetophenone, which did not … by the oxidation of the 4'-phenoxyacetophenone formed. In the …
Number of citations: 3 link.springer.com
HR Kricheldorf, U Delius - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Toluene, anisol, thioanisol, 4‐phenoxyacetophenone and N,N‐diacetyl‐4‐phenoxyaniline were subjected to a Friedel‐Crafts acylation with 2,6‐difluorobenzoyl chloride. The resulting 4…
Number of citations: 20 onlinelibrary.wiley.com
AC Lindsay, S Kudo, J Sperry - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… an initial oxidation to give the β-O-4 phenoxyacetophenone 1, and subsequent C–O bond scission. … Existing methods for the cleavage of oxidised β-O-4 phenoxyacetophenone system 1 …
Number of citations: 13 pubs.rsc.org
KKH Cheah - 2019 - search.proquest.com
… However, 1H NMR suggested that 3’-azido-4’phenoxyacetophenone was formed during the benzyne-azide click reaction, possibly due to the presence of the free –OH group. …
Number of citations: 0 search.proquest.com
SH Chen, P Geng, MY Hu, YN Li, HT Chen… - Scientia Agricultura …, 2012 - cabdirect.org
Objective: The objective of this study is to optimize the biodegradation conditions and analyze the degradation products from cypermethrin degradation by Cladosporium sp. HU, and to …
Number of citations: 2 www.cabdirect.org
VF D'AGOSTINO, MJ DUNN, AE EHRLICH… - The Journal of …, 1958 - ACS Publications
… a-Phenyl-4-phenoxyacetophenone. A mixture of 31 g.(0.20 mole) ofdiphenyl ether was … ,14 mp 75.5-77.0 (prepared from 4-phenoxyacetophenone without isolation of the intermediate …
Number of citations: 18 pubs.acs.org

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